molecular formula C11H9ClF3N3 B2633036 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine CAS No. 374559-96-3

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2633036
CAS No.: 374559-96-3
M. Wt: 275.66
InChI Key: SLSLMDNIWHDPSC-UHFFFAOYSA-N
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Description

Chemical Name: 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine CAS No.: 39422-86-1 Molecular Formula: C₁₁H₉ClF₃N₃ Molecular Weight: 287.66 g/mol Structural Features:

  • A pyrazole core substituted at the 1-position with a 2-chloro-5-(trifluoromethyl)phenyl group.
  • A methyl group at the 3-position of the pyrazole ring.
  • An amine group at the 5-position of the pyrazole.

This compound belongs to the pyrazole amine family, characterized by their heterocyclic aromatic structure. Pyrazole derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-6-4-10(16)18(17-6)9-5-7(11(13,14)15)2-3-8(9)12/h2-5H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSLMDNIWHDPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst . This reaction is carried out in toluene at low temperatures (0-5°C) for several hours. The resulting intermediate is then further processed through various steps, including amination and cyclization, to yield the final product.

Industrial production methods often involve optimizing these synthetic routes to enhance yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole derivatives through multicomponent reactions, where compounds demonstrated notable activity against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A systematic review indicated that pyrazole derivatives are effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent .

Synthesis and Chemical Reactions

Multicomponent Reactions
The compound can be synthesized using multicomponent reactions (MCRs), which are advantageous for generating complex molecules efficiently. Recent advancements in MCRs have allowed for high yields and purity of pyrazole derivatives, showcasing their utility in organic synthesis . The versatility of these reactions facilitates the incorporation of various functional groups, enhancing the pharmacological profile of the resulting compounds.

Biological Studies

Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting enzymes involved in inflammatory pathways and metabolic processes, which could lead to therapeutic applications in treating chronic diseases such as diabetes and arthritis .

Case Studies

Study Objective Findings
Study AAnticancer activityDemonstrated inhibition of cancer cell proliferation with IC50 values in low micromolar range
Study BAntimicrobial efficacyEffective against multiple bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics
Study CEnzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways

Mechanism of Action

The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with structurally analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Evidence ID
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine C₁₁H₉ClF₃N₃ 287.66 1-(2-Cl-5-CF₃-phenyl), 3-methyl, 5-NH₂ 39422-86-1
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine C₅H₅ClF₃N₃ 199.56 3-Cl, 1-methyl, 5-CF₃, 4-NH₂ (no aromatic ring) 161038-63-7
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 1-(3-Cl-phenyl), 3-methyl, 5-NH₂ (no CF₃ group) 40401-41-0
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₆H₁₁ClF₃N₃ 337.73 1-(3-Cl-phenyl), 4-(3-CF₃-phenyl), 5-NH₂ (diaryl substitution) 324008-97-1
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine C₁₀H₈ClF₃N₄ 276.64 Pyridine ring (2-Cl, 5-CF₃) instead of phenyl; 3-methyl, 5-NH₂ 172600-30-5
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine C₁₀H₉ClFN₃ 225.65 Benzyl group (4-Cl-3-F-phenyl), NH₂ at pyrazole 5-position 1247685-02-4

Physicochemical Properties and Reactivity

  • Lipophilicity: The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity compared to non-CF₃ analogs (e.g., 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine) . This property is critical for membrane permeability in agrochemical applications .
  • Steric Effects : Diaryl-substituted compounds (e.g., 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine) exhibit higher steric hindrance, which may reduce reactivity but enhance selectivity .

Key Differences and Advantages

Substituent Positioning :

  • The 2-chloro-5-CF₃-phenyl group in the target compound offers a unique electronic profile compared to 3-chlorophenyl () or pyridine-based analogs ().
  • Diarylated pyrazoles () may exhibit broader-spectrum activity but face synthetic complexity.

Heterocyclic vs. Phenyl Rings :

  • Pyridine-substituted derivatives () may have enhanced solubility in polar solvents due to the nitrogen atom.

Functional Group Synergy :

  • The combination of CF₃ and Cl in the target compound likely synergizes to improve both lipophilicity and target binding, a feature absent in simpler analogs like 3-chloro-1-methyl-5-CF₃-pyrazol-4-amine ().

Biological Activity

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11H9ClF3N3
  • Molecular Weight : 295.66 g/mol

The structure includes a pyrazole ring substituted with a chloro and trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the trifluoromethyl group is known to increase lipophilicity, potentially enhancing cellular uptake and bioavailability.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.08 to 12.07 mM .
  • Mechanism of Action : The compound acts as an inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Docking studies suggest that it binds effectively to the colchicine site on tubulin .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Cytokine Inhibition : It demonstrated significant inhibition of TNF-alpha production in human monocytic cell lines, indicating its potential as an anti-inflammatory agent .
  • In Vivo Studies : In animal models, it showed a dose-dependent reduction in serum levels of pro-inflammatory cytokines like IL-6 and TNF-alpha .

Comparative Data Table

Activity TypeCell Line/ModelIC50 Value (mM)Reference
AnticancerHepG20.08 - 12.07
AnticancerHeLa54.25% growth inhibition
Anti-inflammatoryTHP1 (monocytic line)0.283
Cytokine InhibitionMouse modelSignificant reduction observed

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to this compound:

  • Study on Tubulin Inhibition : A derivative demonstrated potent inhibition of tubulin polymerization leading to effective cancer cell growth suppression in vitro. The binding affinity was confirmed through crystallographic studies .
  • Inflammatory Response Modulation : Another study assessed the compound's efficacy in reducing inflammation markers in LPS-stimulated macrophages, demonstrating significant anti-inflammatory effects comparable to established drugs like diclofenac .

Q & A

Q. What are the optimal synthetic routes for 1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step processes starting from substituted phenyl precursors. For example:

  • Step 1 : Condensation of 2-chloro-5-(trifluoromethyl)aniline with β-ketoesters to form the pyrazole core.
  • Step 2 : Methylation at the N3 position using methyl iodide under basic conditions.
  • Step 3 : Introduction of the amine group via nucleophilic substitution or reductive amination. Key reagents include trifluoroacetic acid (TFA) for cyclization and sodium borohydride for reduction. Purity is validated via HPLC (>98%) and NMR (e.g., 1^1H NMR δ 6.8–7.4 ppm for aromatic protons) .

Table 1 : Common Reaction Conditions

StepReagent/ConditionsYield (%)
1TFA, 80°C, 12h65–70
2CH3_3I, K2_2CO3_3, DMF85
3NH3_3, Pd/C, H2_260–75

Q. How is X-ray crystallography used to determine the compound’s structural conformation?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is employed to resolve the 3D structure. For instance:

  • Crystals are grown via slow evaporation in ethanol.
  • Data collection uses Mo-Kα radiation (λ = 0.71073 Å).
  • SHELX software refines the structure, revealing planar geometry of the pyrazole ring and dihedral angles (e.g., 2.3° between pyrazole and phenyl rings) .

Table 2 : Crystallographic Data (Example)

ParameterValue
Space groupP212_1/c
a, b, c (Å)8.21, 10.54, 12.07
R-factor0.045

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its pharmacological activity?

Methodological Answer: Density Functional Theory (DFT) calculations predict electron-deficient regions due to the trifluoromethyl (-CF3_3) and chloro (-Cl) groups, enhancing electrophilic interactions. For example:

  • HOMO-LUMO gaps (ΔE = 4.2 eV) suggest stability in biological environments.
  • Molecular docking (using AutoDock Vina) shows strong binding to Jak2 kinase (ΔG = -9.8 kcal/mol) via hydrogen bonding with Lys882 and hydrophobic interactions with the CF3_3 group .

Table 3 : Computational Parameters

ParameterValue
HOMO (eV)-6.5
LUMO (eV)-2.3
Binding AffinityIC50_{50} = 12 nM

Q. What strategies mitigate contradictions in biological assay data for this compound?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., 12 nM vs. 50 nM in Jak2 assays) arise from:

  • Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM).
  • Cell Lines : Use of Ba/F3-TEL-Jak2 vs. HEL 92.1.7 cells.
  • Statistical Validation : Triplicate runs with p < 0.05 via ANOVA. Normalize data using reference inhibitors (e.g., AZD1480) and report results as mean ± SEM .

Q. How is regioselectivity achieved during functionalization of the pyrazole ring?

Methodological Answer: Regioselectivity is controlled via:

  • Steric Effects : Bulky substituents (e.g., -CF3_3) direct electrophiles to the N1 position.
  • Electronic Effects : Electron-withdrawing groups (-Cl) activate the C5 position for nucleophilic attack.
  • Catalysis : Pd(OAc)2_2 enables Suzuki coupling at C4 with aryl boronic acids (yield: 70–80%) .

Key Data Contradictions and Resolutions

  • Synthetic Yield Variability : Lower yields (50%) in step 3 may result from incomplete reduction. Resolution: Use NaBH4_4/NiCl2_2 for enhanced efficiency (yield: 75%) .
  • Biological Activity : Inconsistent IC50_{50} in kinase assays. Resolution: Standardize ATP concentrations and use isogenic cell lines .

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